1,2,3-Trithiane

説明

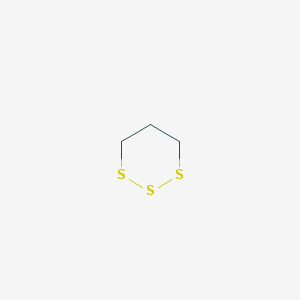

Structure

2D Structure

3D Structure

特性

CAS番号 |

3325-33-5 |

|---|---|

分子式 |

C3H6S3 |

分子量 |

138.3 g/mol |

IUPAC名 |

trithiane |

InChI |

InChI=1S/C3H6S3/c1-2-4-6-5-3-1/h1-3H2 |

InChIキー |

BVOMRRWJQOJMPA-UHFFFAOYSA-N |

SMILES |

C1CSSSC1 |

正規SMILES |

C1CSSSC1 |

melting_point |

46°C |

他のCAS番号 |

3325-33-5 |

物理的記述 |

Solid |

製品の起源 |

United States |

Synthetic Methodologies for 1,2,3 Trithiane and Its Functionalized Derivatives

Direct Synthesis Strategies for the 1,2,3-Trithiane Ring System

The direct construction of the this compound ring is achieved through several key strategies, each employing different precursors and reaction conditions.

Reactions Involving Dihaloalkanes and Polysulfides

A classical approach to sulfur heterocycles involves the reaction of dihaloalkanes with a sulfur source. While not as extensively documented for this compound specifically, the general principle of using dihaloalkanes and polysulfide reagents is a foundational concept in the synthesis of sulfur-containing rings. This method relies on the nucleophilic displacement of the halogens by a polysulfide anion to form the cyclic structure.

Condensation and Cyclization Approaches

Condensation and cyclization reactions represent a versatile route to 1,2,3-trithianes. These methods often involve the reaction of a compound containing a 1,2-dithiolane (B1197483) ring with a sulfur-transfer reagent. For instance, certain 1,2-dithiolane-1-oxides can be reacted with a sulfide (B99878) source, such as sodium sulfide, under acidic conditions. google.com This process involves the insertion of a third sulfur atom into the existing dithiolane ring, accompanied by the reduction of the sulfoxide (B87167) to afford the this compound ring system. google.com The reaction is typically performed in an inert solvent like water or a water-miscible organic solvent at controlled temperatures, often between -20°C and room temperature. google.com

A notable example is the synthesis of 5-dimethylamino-1,2,3-trithiane oxalate (B1200264). In this procedure, 4-(N,N-dimethylamino)-1,2-dithiolane-1-oxide hydrochloride is treated with sodium sulfide in water. google.com The pH is carefully maintained between 2 and 3 using hydrochloric acid. google.com This method has been shown to produce the desired this compound derivative in high yield and purity. google.com

| Starting Material | Reagent | Solvent | Temperature | Product | Yield |

| 4-(N,N-dimethylamino)-1,2-dithiolane-1-oxide hydrochloride | Sodium sulfide nonahydrate | Water | 5°C | 5-dimethylamino-1,2,3-trithiane oxalate | 77.1% |

| 4-(N,N-dimethylamino)-1,2-dithiolane-1-oxide hydrochloride | Hydrogen sulfide | Water | 5°C | 5-dimethylamino-1,2,3-trithiane oxalate | 75.0% |

Preparation via Formaldehyde (B43269) and Hydrogen Sulfide Reactions

The reaction between formaldehyde and hydrogen sulfide in the presence of a strong acid is a well-established method for the synthesis of the isomeric 1,3,5-trithiane (B122704). orgsyn.orgwikipedia.orgsciencemadness.org In this reaction, formaldehyde is treated with hydrogen sulfide in the presence of concentrated hydrochloric acid. orgsyn.org This reaction proceeds via the unstable thioformaldehyde, which then trimerizes to form the more stable 1,3,5-trithiane. wikipedia.org While this specific reaction is primarily used for the 1,3,5-isomer, it highlights the fundamental principle of using simple carbonyl compounds and a sulfur source for the construction of sulfur heterocycles. The formation of the this compound isomer through a similar direct reaction of formaldehyde and hydrogen sulfide is less common and not as well-documented.

Synthesis of Substituted 1,2,3-Trithianes and Analogs

The functionalization of the this compound ring and its transformation into related sulfur heterocycles are important for exploring the chemical space and potential applications of these compounds.

Alkylation and Arylation Strategies

The introduction of alkyl and aryl groups onto the this compound ring can be achieved through various synthetic strategies. One approach involves the deprotonation of a C-H bond adjacent to the sulfur atoms using a strong base, such as an organolithium reagent, to form a nucleophilic carbanion. wikipedia.org This anion can then react with an electrophilic alkylating or arylating agent to introduce the desired substituent. While this method is well-established for the related 1,3-dithianes, its application to 1,2,3-trithianes is also a viable, though less explored, strategy. ethz.chacs.org

Another approach involves synthesizing the substituted ring directly from functionalized precursors. For example, substituted this compound derivatives can be produced by reacting a substituted 1,2-dithiolane compound with a sulfur source, as described in section 2.1.2. google.com This allows for the incorporation of various functional groups, such as amino groups, onto the trithiane ring. google.com

Formation of Ring-Expanded or Contracted Sulfur Heterocycles from this compound Precursors

The manipulation of the this compound ring to form larger or smaller sulfur-containing heterocycles represents an advanced synthetic strategy. Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing diverse cyclic structures. wikipedia.orgtminehan.com

For instance, photochemical methods have been shown to induce ring-opening of 1,3,5-trithianes, leading to the formation of dithioesters. researchgate.net This suggests that similar photochemical or chemical methods could potentially be applied to 1,2,3-trithianes to induce ring cleavage and subsequent rearrangement to form different ring systems.

Stereoselective and Regioselective Synthetic Control

Achieving control over stereochemistry and regiochemistry is paramount in the synthesis of functionalized this compound derivatives, as the biological activity and chemical properties of these molecules can be highly dependent on their three-dimensional structure.

Research into the synthesis of this compound derivatives has shown that starting materials can exist as multiple diastereoisomers. For instance, certain precursor compounds may have asymmetric carbon atoms and sulfoxide groups (>S=O), leading to the existence of four distinct diastereoisomers. google.com For synthetic purposes, these isomers can be separated into individual optical isomers or used as a mixture of optical isomers before proceeding with the reaction to form the trithiane ring. google.com

A notable example of a functionalized derivative is 5-(dimethylaminomethyl)-1,2,3-trithiane, which has demonstrated a broad spectrum of insecticidal and acaricidal activity. tandfonline.com The synthesis of such compounds often involves the reaction of a precursor, like 4-(dimethylaminomethyl)-1,2-dithiolane-1-oxide hydrochloride, with a sulfur-transfer reagent under acidic conditions. google.com The stereochemistry of the substituents on the trithiane ring can significantly influence its biological profile. tandfonline.com

While specific, highly detailed protocols for the stereoselective synthesis of a wide range of this compound derivatives are not extensively documented in readily available literature, the principles are based on established stereocontrolled synthesis methods. The choice of chiral starting materials, chiral catalysts, or resolving agents is key to obtaining enantiomerically pure or enriched products. Regioselectivity, determining the position of functional groups on the trithiane ring, is typically controlled by the structure of the acyclic precursor. For example, the synthesis of 5-substituted 1,2,3-trithianes relies on using appropriately substituted 1,3-dithiol or 1,3-dihalide precursors.

Table 1: Synthetic Approaches to Functionalized 1,2,3-Trithianes

| Product | Precursor(s) | Reagents/Conditions | Key Outcome | Reference(s) |

|---|---|---|---|---|

| 5-Dimethylamino-1,2,3-trithiane oxalate | 4-(N,N-dimethylamino)-1,2-dithiolane-1-oxide hydrochloride | Aqueous solution, reaction with a sulfur source (e.g., Na₂S), followed by addition of oxalic acid. | Production of the target trithiane derivative in high yield (75.0-79.1%). | google.com |

| 5-(Dimethylaminomethyl)-1,2,3-trithiane | 2-(Dimethylaminomethyl)-1,3-propanedithiol | Reaction with a sulfur source to form the trisulfide ring. | Synthesis of a biologically active trithiane derivative. | tandfonline.com |

| This compound-5-carboxylic acid | Asparagusic acid (during cooking) | Reflux for 30 min. | Formation from a natural precursor, though also found naturally. | tandfonline.com |

Advanced Purification and Isolation Techniques for Research Applications

The purity of this compound and its derivatives is critical for accurate characterization and evaluation in research settings. A variety of advanced purification and isolation techniques are employed, tailored to the specific properties of the target compound.

For derivatives produced through synthetic routes, common purification methods include distillation (including under reduced pressure), solvent extraction, chromatography, and crystallization. google.com Silica (B1680970) gel column chromatography is a frequently used technique to separate the desired this compound compound from by-products and unreacted starting materials. google.comgoogle.com For instance, after concentrating the organic layer from a reaction mixture, the residue can be purified by silica gel column chromatography to yield the target compound. google.com

Crystallization or recrystallization is another powerful purification method. The choice of solvent is crucial for obtaining high-purity crystals. Solvents such as ethanol (B145695) are used, and precipitation can be induced by adding a counter-ion to form a salt, like an oxalate salt, which often has favorable crystallization properties. google.com For example, 5-dimethylamino-1,2,3-trithiane can be precipitated as colorless plates from a solution by adding an oxalic acid-saturated ether solution, yielding a product with a melting point of 124–125 °C (with decomposition). google.com

In the context of natural products, isolation from complex biological matrices requires a multi-step approach. The isolation of this compound-5-carboxylic acid from raw asparagus shoots provides a clear example. tandfonline.com The process involved initial extraction with ethanol, followed by a series of chromatographic separations. tandfonline.com It is crucial in such isolations that all procedures are conducted at low temperatures (e.g., below 40°C) to ensure that the isolated compound is a natural component and not an artifact formed during the extraction process. tandfonline.com

Table 2: Purification and Isolation Techniques for this compound Derivatives

| Compound | Technique | Details | Purpose | Reference(s) |

|---|---|---|---|---|

| General this compound Compounds | Silica Gel Column Chromatography | Elution with a suitable solvent system to separate components based on polarity. | Isolation from by-products and starting materials. | google.com |

| General this compound Compounds | Distillation under reduced pressure | Separation based on boiling point differences at reduced pressure to avoid decomposition. | Purification of volatile derivatives. | google.com |

| 5-Dimethylamino-1,2,3-trithiane oxalate | Crystallization | Addition of oxalic acid in ethanol or ether to precipitate the oxalate salt. | High-purity isolation of the final product. | google.com |

| This compound-5-carboxylic acid | Thin Layer Chromatography (TLC) | Silica gel plates with a toluene-HCOOEt-HCOOH (5:4:1) solvent system. | Analytical separation and identification. | tandfonline.com |

| This compound-5-carboxylic acid | Paper Chromatography (PC) | n-BuOH-AcOH-H₂O (4:1:2) solvent system. | Preparative or analytical separation. | tandfonline.com |

| This compound-5-carboxylic acid | High Voltage Paper Electrophoresis (HVE) | Performed at pH 6.5 (pyridine-AcOH-H₂O). | Separation based on charge and size. | tandfonline.com |

Chemical Reactivity and Mechanistic Studies of 1,2,3 Trithiane

Ring-Opening Reactions and Subsequent Transformations

1,2,3-Trithiane can undergo ring-opening reactions, leading to the formation of linear polysulfides or other sulfur-containing species. These transformations are often dependent on the reaction conditions and the reagents employed.

Formation of Linear Trialkylpolysulfides

While specific studies detailing the direct formation of linear trialkylpolysulfides from unsubstituted this compound are not extensively detailed in the provided search results, related trithiane structures, such as 1,3,5-trithianes, have been shown to undergo reactions that can lead to sulfur extrusion or rearrangement. For instance, some trithiane derivatives can be involved in reactions that result in the formation of polysulfides under certain conditions unifi.it. The general reactivity of cyclic polysulfides suggests that ring-opening could lead to linear chains, but specific examples for this compound leading to trialkylpolysulfides are less common in the initial search scope.

Mechanisms of Ring Scission and Rearrangement

The mechanisms of ring scission and rearrangement in this compound are complex and can be initiated by various stimuli, including light and chemical reagents. Photochemical studies on related 1,3,5-trithianes have indicated that irradiation can lead to the cleavage of C-S bonds, forming radical or ionic species researchgate.netresearchgate.net. These intermediates can then undergo further transformations, such as ring opening and rearrangement. For example, the photolysis of 1,3,5-trithianes can lead to the formation of dithioesters through CS bond cleavage, possibly via heterolytic pathways researchgate.netresearchgate.net.

One study specifically investigated the behavior of the this compound ring in the context of fullerene adducts (C60S3), noting an "envelope conformation" with a significant barrier to ring inversion nih.gov. This suggests a degree of strain or specific electronic configuration within the this compound ring. The cleavage of S-S bonds in trisulfides, which could be relevant to the this compound structure, has been reported to require phosphorus compounds to facilitate sulfur extrusion nih.gov.

Reactions Involving Sulfur Centers

The sulfur atoms within the this compound ring are key sites for chemical reactivity, participating in oxidation and reduction processes.

Reductive Cleavage Reactions

Reductive cleavage of this compound can involve the breaking of S-S or C-S bonds. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are known to cleave sulfur-sulfur bonds in polysulfides . While direct studies on the reductive cleavage of this compound are not explicitly detailed in the provided snippets, the presence of multiple sulfur atoms and S-S bonds implies susceptibility to reduction. For example, studies on related dithiolanes mention reductive cleavage of the S-S bond by nucleophiles tandfonline.com. The reaction of H(*) atoms with 1,3,5-trithiane (B122704) has been shown to yield a radical cation with a three-electron-bonded S-S bond, suggesting S-S bond reactivity under reductive conditions nih.gov.

Reactions at Carbon Centers within the this compound Ring

Reactions at the carbon centers of the this compound ring are less commonly discussed in the provided search results compared to the sulfur centers. However, in related 1,3,5-trithiane systems, deprotonation of the methylene (B1212753) groups using organolithium reagents allows for subsequent alkylation at the carbon atoms wikipedia.orgacs.org. This suggests that, under appropriate conditions, the carbon atoms adjacent to sulfur in this compound might also be amenable to functionalization, potentially after activation or deprotonation. The highly substituted 1,3,5-trithianes, such as trithioacetone, can undergo alkylation at sulfur sites after deprotonation with organolithium reagents .

Compound List

this compound

Thioformaldehyde

Trithioacetone

Thioacetone

1,3,5-Trithiane

2,4,6-trimethyl-1,3,5-trithiane (B1616672) (α- and β-isomers)

2,4,6-triphenyl-1,3,5-trithiane (B11940556) (α- and β-isomers)

5-Methylthio-1,2,3-trithiane

Lenthionine

Hexathiepane

1,2,3,5-Tetrathiane

Hexathionane

this compound-4-pentanoic acid

4-methoxybenzaldehyde (B44291)

C60S3

Trithiolane (6b,12b-epitrithioacenaphtho[1,2-a]acenaphthylene)

Thiobencarb

Ethiofencarb

4-chlorobenzylalcohol

2-methylphenyl-methylcarbamate

Sulfoxides

Sulfones

Dithioesters

Thiyl radicals

Radical cations

C-centered radicals

Linear Trialkylpolysulfides

Deprotonation and Electrophilic Substitution

Nucleophilic Additions and Eliminations

The behavior of polysulfanes and related cyclic sulfur compounds towards nucleophiles indicates potential for ring-opening reactions. Thiolate ions, for instance, are recognized as nucleophiles capable of attacking sulfur-containing heterocycles, which can lead to the cleavage of sulfur-sulfur or sulfur-carbon bonds nih.gov. Although direct studies detailing nucleophilic additions or eliminations specifically on the this compound ring are not explicitly described in the provided snippets, the general reactivity patterns observed in related polysulfanes suggest that nucleophilic agents could induce transformations such as ring opening nih.govresearchgate.net.

Photo-Induced and Radical Reactions of this compound

The literature available from the search results offers limited direct information on the photo-induced and radical reactions of unsubstituted this compound. Research in this area has more frequently focused on derivatives or related sulfur-containing molecules.

Photolytic Degradation Pathways

Specific pathways detailing the photolytic degradation of this compound were not elaborated upon in the provided search results. While photolytic degradation is mentioned as a topic in broader chemical contexts scribd.com, the specific mechanisms, intermediates, or products resulting from the photolysis of this compound were not detailed.

Radical Cation Formation and Decay Mechanisms

Studies have explored the formation and behavior of radical cations in the context of this compound derivatives. Research has provided "EPR Evidence of the Asymmetry in the Radical Cation of β-Disubstituted Derivatives" and investigated "Enantiomeric this compound-Containing Alkaloids" acs.org. These findings suggest that radical cation species can be generated from certain substituted trithiane structures, with their subsequent decay mechanisms being dependent on the specific molecular architecture and substituents present.

Electron Paramagnetic Resonance (EPR) Studies of Radicals

Electron Paramagnetic Resonance (EPR) spectroscopy has been utilized to investigate radical species, particularly in relation to trithiane derivatives. Notably, studies have presented "EPR Evidence of the Asymmetry in the Radical Cation of β-Disubstituted Derivatives" acs.org. Such EPR investigations are instrumental in identifying and characterizing transient radical intermediates, thereby providing critical insights into their electronic structures and reaction pathways.

Thermal Decomposition and Pyrolysis Pathways

The thermal behavior of this compound has been observed primarily in the context of its formation or as a component in complex systems. This compound has been identified as a product formed during the thermal degradation of alliin (B105686), with a proposed mechanism involving the interaction of allyl mercaptan and hydrogen sulfide (B99878) dss.go.th. Furthermore, it has been suggested that this compound may undergo further oxidation dss.go.thucanr.edu.

Computational studies have also contributed to understanding the dynamics of related trithiane structures. For instance, the conformational interconversion of 5,5-dimethyl-1,2,3-trithiane has been investigated using ab initio molecular orbital theory and density functional theory (DFT). These theoretical analyses have calculated the relative energies and transition states associated with various conformers, offering insights into the molecule's energetic landscape researchgate.net.

Table 1: Relative Energies of Conformers for 5,5-Dimethyl-1,2,3-Trithiane

| Conformer/Transition State | Relative Energy (kcal/mol) |

| Chair | 0.00 |

| 1,4-twist | 8.38 |

| 2,5-twist | 8.72 |

| 1,4-boat Transition State | 8.95 |

| 2,5-boat Transition State | 11.46 |

Note: The relative energies are derived from B3LYP/6-31+G(d,p) calculations, with the chair conformer serving as the reference point (0.00 kcal/mol) researchgate.net.

Compound List:

this compound

Conformational Analysis and Stereochemistry of 1,2,3 Trithiane

Theoretical and Experimental Conformational Preference

The conformational analysis of 1,2,3-trithiane, a six-membered ring containing three adjacent sulfur atoms, has been investigated through both theoretical calculations and comparisons with analogous sulfur heterocycles. These studies aim to elucidate the most stable spatial arrangements of the atoms within the ring and the energy associated with transitions between these arrangements.

Chair, Twist-Boat, and Boat Conformations

Similar to cyclohexane (B81311) and other six-membered rings, this compound can adopt various non-planar conformations to relieve ring strain. The primary conformations considered for such rings are the chair, twist-boat, and boat forms. Computational studies suggest that for this compound, the chair conformation is the most stable arrangement acs.orgresearchgate.net. This conformation allows for bond angles and torsional angles that are closer to ideal tetrahedral values, minimizing strain. The ring in this compound is noted to be more puckered than that of cyclohexane researchgate.net. Following the chair conformation in terms of stability are the twist-boat and boat conformations, with the boat conformation generally being the least stable of these three researchgate.net. While specific experimental isolation of these conformers for unsubstituted this compound is not detailed in the provided literature, theoretical calculations consistently point to the chair as the dominant form researchgate.netresearchgate.net.

Table 1: Relative Conformational Stability of this compound

| Conformation | Relative Stability | Notes | Source |

| Chair | Most Stable | Generally the lowest energy conformation. | acs.orgresearchgate.net |

| Twist-Boat | Less Stable than Chair | Intermediate energy conformers. | researchgate.net |

| Boat | Least Stable | Higher energy than chair and twist-boat. | researchgate.net |

Conformational Interconversion Pathways and Energy Barriers

The interconversion between different conformations of this compound, particularly the "ring flip" or chair-chair interconversion, involves passing through higher-energy transition states. For six-membered rings, these pathways typically involve transient boat or half-chair structures. Computational studies on related sulfur heterocycles, such as s-trioxane, indicate that chair inversion proceeds via half-chair transition states, with energy barriers in the range of 20-50 kcal/mol canada.ca. For a substituted this compound derivative (C60S3), a barrier to ring inversion of approximately 20.3 kcal/mol was reported nih.gov. Studies on analogous systems like 1,2-dithiane (B1220274) mono-S-oxide and 1,2-oxathiane mono-S-oxide reveal interconversion barriers in the range of 10-30 kcal/mol, depending on the specific pathway and substituents researchgate.net. These values provide an estimate for the dynamic behavior of the this compound ring system.

Table 2: Representative Conformational Interconversion Barriers in Sulfur Heterocycles

| Compound/System | Barrier (kcal/mol) | Transition State Type | Method/Context | Source |

| This compound ring (in C60S3) | ~20.3 | Ring inversion | ΔH‡ | nih.gov |

| 1,2-Dithiane mono-S-oxide | ~14.9 | D2 to C2h | MP2/3-21G//HF/3-21G | researchgate.net |

| 1,2-Oxathiane mono-S-oxide | ~29.3 | D2 to C2h | MP2/3-21G//HF/3-21G | researchgate.net |

| s-Trioxane | ~48.5 | Chair inversion | DFT | canada.ca |

| s-Trioxane | ~23.8 | Skew-boat to chair | DFT | canada.ca |

Stereoelectronic Effects and Hyperconjugative Interactions

Stereoelectronic effects play a crucial role in determining the conformational preferences of cyclic molecules, particularly those containing heteroatoms like sulfur. These effects arise from the spatial arrangement and overlap between orbitals, leading to stabilizing or destabilizing interactions. Hyperconjugation , a key stereoelectronic effect, involves the delocalization of electron density from a filled orbital (e.g., a lone pair or a sigma bond) into an adjacent empty antibonding orbital (σ*).

Influence of Substituents on Ring Conformation and Dynamics

The introduction of substituents onto the this compound ring can significantly alter its conformational preferences and the dynamics of its interconversion. Substituents can exert influence through steric effects and electronic effects . Steric interactions, such as 1,3-diaxial repulsions, often favor the equatorial placement of bulky groups in a chair conformation. Electronic effects, including inductive and resonance effects, can be transmitted through the ring and influence bond polarities and orbital energies.

Computational Predictions and Validation of Conformational Landscapes

Computational chemistry methods, including Density Functional Theory (DFT) and ab initio calculations, are indispensable tools for predicting and understanding the conformational landscapes of molecules like this compound acs.orgresearchgate.netcanada.caresearchgate.netacs.orgacs.orgresearchgate.net. These methods allow for the calculation of molecular geometries, relative energies of conformers, and energy barriers for interconversion, providing detailed insights into the dynamic behavior of the ring system canada.caresearchgate.netacs.org.

Techniques such as Natural Bond Orbital (NBO) analysis are frequently employed to identify and quantify stereoelectronic effects, such as hyperconjugation, that govern conformational preferences researchgate.netacs.orgacs.org. By comparing computational predictions with experimental data, such as NMR spectroscopy or X-ray crystallography, the accuracy and reliability of these theoretical models can be validated researchgate.netresearchgate.netacs.org. For example, calculated energy differences and conformational preferences for related sulfur heterocycles have shown good agreement with experimental findings researchgate.netresearchgate.net. The ongoing development and application of these computational protocols continue to refine our understanding of the complex interplay of factors dictating the conformational behavior of this compound.

Advanced Spectroscopic and Structural Elucidation of 1,2,3 Trithiane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in organic structure determination, offering detailed information about the connectivity, environment, and dynamics of atoms within a molecule. For 1,2,3-trithiane, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for assigning complex structural features and understanding conformational dynamics.

Applications of 1D (¹H, ¹³C) and 2D NMR (COSY, HMQC, HMBC, TOCSY) for Complex Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide essential data regarding the number and types of hydrogen and carbon atoms, respectively, and their immediate chemical environments. In substituted 1,2,3-trithianes, ¹H NMR spectra can reveal distinct signals for protons at different positions within the ring, influenced by the presence and stereochemistry of substituents nih.govresearchgate.netacs.org. ¹³C NMR spectra further aid in identifying unique carbon environments.

2D NMR techniques are indispensable for establishing connectivity and confirming structural assignments, especially in complex molecules or when dealing with isomers.

COSY (Correlation Spectroscopy) experiments correlate ¹H nuclei that are coupled through bonds, typically over two or three bonds, helping to map out proton networks within the this compound ring and its substituents nih.govresearchgate.net.

TOCSY (Total Correlation Spectroscopy) , also known as HOHAHA, correlates all protons within a spin system, providing a more comprehensive view of proton connectivity, which is particularly useful for tracing through longer chains or complex ring structures researchgate.net.

While specific ¹H and ¹³C NMR data for the parent this compound are not extensively detailed in the provided literature, studies on related trithianes demonstrate the power of these techniques. For instance, in 1,3,5-trithiane (B122704) systems, ¹H NMR spectra can differentiate between axial and equatorial protons, and the presence of substituents can lead to complex splitting patterns that are resolved using 2D NMR methods acs.org.

Dynamic NMR Studies for Conformational Exchange

The conformational flexibility of the six-membered this compound ring is a subject of investigation through Dynamic NMR (DNMR) researchgate.netacs.orgacs.orgnih.govtandfonline.com. DNMR studies, often involving variable-temperature NMR experiments, can probe the rates of molecular processes such as ring flipping or substituent rotation.

In some substituted trithianes, signals corresponding to different conformers or stereoisomers may coalesce at elevated temperatures, indicating an exchange process. The analysis of these coalescence phenomena allows for the determination of activation energies for these dynamic processes acs.orgnih.gov. For example, studies on related trithiane systems have shown that molecular motion, such as jumping about a three-fold axis of symmetry, can be inferred from NMR relaxation times (T₁) tandfonline.com. The interconversion between cis and trans isomers observed in certain this compound derivatives also highlights the dynamic nature of these systems researchgate.net.

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the molecular ion. For this compound (C₃H₆S₃), the computed exact mass is 137.96316371 Da nih.gov. This precise mass measurement is critical for confirming the identity of the compound and distinguishing it from other molecules with similar nominal masses.

Electron ionization (EI) mass spectrometry is commonly employed. While specific fragmentation pathways for the parent this compound are not extensively detailed in the provided results, studies on related compounds or derivatives can offer insights. For instance, fragmentation patterns in GC-MS analyses of this compound-5-carboxylic acid methyl ester revealed characteristic fragment ions, such as [M-HCOOCH₃]⁺ at m/z 120 and [M-CH₂COOCH₃]⁺ at m/z 107, indicative of loss of methyl formate (B1220265) and methyl acetate (B1210297) moieties, respectively tandfonline.com. Mass spectral data for 1,3,5-trithiane show prominent peaks at m/z 138, 46, and 45 nih.gov. These fragmentation patterns are influenced by the stability of the resulting ions and radicals, often involving the cleavage of C-S bonds or the loss of sulfur-containing fragments.

Vibrational Spectroscopy (Infrared, Raman) for Conformational Fingerprinting and Bond Analysis

Studies on cyclic polysulfides, including this compound, have identified characteristic Raman bands associated with specific functionalities optica.org. These bands are crucial for conformational fingerprinting, as different conformations can lead to variations in vibrational frequencies and intensities. For example, specific Raman bands have been identified for S-CH₂-S and S-S-S moieties within cyclic molecules optica.org.

Furthermore, vibrational spectroscopy can be sensitive to conformational changes induced by external factors like pressure. Investigations into the effect of hydrostatic pressure on the Raman spectrum of trithiane have shown changes in band intensities, particularly for an internal rotation or ring-flattening vibration. The decrease in intensity of such a vibration with increasing pressure suggests a progression towards a flatter conformation aip.org. IR spectroscopy has also been used to monitor these conformational transitions, with the disappearance of certain bands being indicative of molecular flattening aip.org.

X-ray Crystallography for Solid-State Structural Determination

For instance, substituted 1,3,5-trithianes have been shown to adopt chair or twist-boat conformations, with methyl substituents often found in equatorial positions researchgate.netuzh.ch. The S-C-S and C-S-C bond angles in these rings are typically observed to be slightly distorted from ideal tetrahedral or trigonal planar geometries due to the presence of sulfur atoms researchgate.netuzh.ch. For example, in a substituted 1,3,5-trithiane, mean S–C bond lengths were reported around 1.818 Å and C–C bond lengths around 1.513 Å, with C–S–C angles around 101.3° and S–C–S angles around 108.5° researchgate.net. Studies on related 1,2,4-trithianes indicate propeller conformations for substituents and twist-boat conformations for the ring acs.orgnih.gov. Detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are essential for fully characterizing the solid-state structure and understanding intermolecular interactions .

Computational Chemistry and Theoretical Characterization of 1,2,3 Trithiane

Quantum Chemical Calculations (Ab Initio, Density Functional Theory)

Quantum chemical calculations have been instrumental in characterizing the fundamental properties of 1,2,3-trithiane. Both ab initio and density functional theory (DFT) methods have been utilized to investigate its structure and energetics. These studies often focus on the conformational isomers and the transition states that connect them.

For instance, a detailed computational study on the chair–chair interconversion of this compound has been performed, exploring the stereoelectronic interactions that govern its conformational preferences. acs.orgacs.org Similarly, the conformational interconversion of 5,5-dimethyl-1,2,3-trithiane was investigated using ab initio and DFT methods with various basis sets, including 6-31G(d), 6-31G(d,p), 6-31+G(d,p), and 6-311+G(d,p), to determine the relative energies and structural parameters of its conformers. researchgate.net

Thermochemical parameters for this compound and its derivatives have been calculated to understand their relative stabilities. For the conformational analysis of 5,5-dimethyl-1,2,3-trithiane, the relative energies (ΔE), enthalpies (ΔH), entropies (ΔS), and Gibbs free energies (ΔG) of the chair and twist conformers were determined. researchgate.net These calculations provide a quantitative measure of the stability differences between various spatial arrangements of the molecule.

For the related isomer, 1,3,5-trithiane (B122704), extensive calorimetric and computational studies have been performed using high-level ab initio methods like G2(MP2), G2, and G3 to calculate its enthalpy of formation. figshare.comacs.org These studies highlight the importance of accounting for electron correlation and using sufficiently large basis sets to achieve agreement with experimental data. figshare.com For 5,5-dimethyl-1,2,3-trithiane, the relative energies, enthalpies, and free energies for its conformers have been computed, as shown in the table below.

| Conformer | Relative Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| Chair | 0.00 | 0.00 | 0.00 |

| 1,4-Twist | Data not available | Data not available | Data not available |

Note: Specific values for the 1,4-twist conformer of 5,5-dimethyl-1,2,3-trithiane were not detailed in the available literature abstract. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are essential for visualizing and predicting the behavior of this compound at an atomic level. These methods allow for the exploration of the potential energy surface, identification of stable conformers, and simulation of dynamic processes.

Computational methods are used to predict the optimized geometries of this compound's conformers. For the parent this compound and its 5,5-dimethyl derivative, calculations have focused on the chair and various twist/boat conformations. acs.orgresearchgate.net The predicted geometric parameters, such as bond lengths and angles, are crucial for understanding the steric and electronic effects within the molecule.

Vibrational frequency calculations are typically performed following geometry optimization to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) or a transition state (one imaginary frequency). faccts.deq-chem.com These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and aid in the assignment of spectral bands. For related sulfur heterocycles, vibrational analysis has been a key tool for structural elucidation.

A significant application of computational chemistry to this compound has been the simulation of its conformational interconversion pathways. The mechanism for the chair-to-chair interconversion has been studied in detail. acs.orgacs.org This process involves passing through higher-energy transition states and intermediate twist conformers.

Intrinsic reaction coordinate (IRC) calculations are often employed to confirm that a calculated transition state connects two specific minima (e.g., the two chair enantiomers). acs.org The energy barriers for these conformational changes can be calculated, providing insight into the flexibility of the ring system. For 5,5-dimethyl-1,2,3-trithiane, the study of its conformational interconversion mechanism involved the characterization of both stable conformers and the transition states separating them. researchgate.net

| Structure | Role in Interconversion | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Chair | Minimum | 0.00 |

| Transition State (TS) | Barrier | Value depends on computational level |

| Twist/Boat | Intermediate/TS | Value depends on computational level |

Note: Specific energy values are highly dependent on the chosen theoretical method and basis set. The table represents the general findings from computational studies.

Basis Set and Functional Dependence in Computational Studies

The accuracy of quantum chemical calculations is highly dependent on the choice of the theoretical method (functional in DFT) and the atomic orbital basis set. nih.gov

For sulfur-containing compounds, the inclusion of polarization and diffuse functions in the basis set is crucial for accurately describing the electron distribution, particularly the lone pairs and the polarizable nature of sulfur. Studies on related sulfur heterocycles like 1,3-dithiane (B146892) and 1,3,5-trithiane have employed a range of basis sets, such as 6-31G(d), 6-31+G(d,p), and 6-311+G(d,p), to balance computational cost and accuracy. acs.orgacs.org

The choice of the density functional is also critical. Hybrid functionals, such as B3LYP, are commonly used as they often provide a good compromise between accuracy and computational efficiency for organic molecules. researchgate.net However, for highly accurate thermochemical data, more computationally expensive methods like G2, G3, or coupled-cluster (CCSD(T)) approaches may be necessary. figshare.comnih.gov The investigation into 5,5-dimethyl-1,2,3-trithiane utilized several basis sets, including 6-31G(d) and up to 6-311+G(d,p), to assess the impact of the basis set size on the calculated properties. researchgate.net This systematic approach ensures that the computational results are reliable and not an artifact of the chosen theoretical level.

Advanced Theoretical Approaches for Sulfide (B99878) Linkage Analysis

The unique trisulfide (-S-S-S-) linkage in the this compound ring presents significant theoretical interest, particularly concerning its conformational behavior and the electronic interactions among the three adjacent sulfur atoms. Computational chemistry provides powerful tools to investigate these properties, offering insights that are often difficult to obtain through experimental methods alone. Advanced theoretical approaches, such as ab initio molecular orbital theory and density functional theory (DFT), have been employed to elucidate the structure, stability, and conformational dynamics of this compound.

Research has focused on mapping the potential energy surface of this compound to understand its conformational preferences and the energy barriers between different forms. acs.org Computational studies have explored the chair–chair interconversion and the role of stereoelectronic interactions within the molecule. acs.org These theoretical investigations involve calculating the geometry-optimized structures, relative energies, and transition states for various conformers.

One of the key findings from computational analyses is the characterization of the stable conformers of this compound. Ab initio molecular orbital theory has been used to study the molecule, including its dimethyl derivative, 5,5-dimethyl-1,2,3-trithiane. acs.orgcolab.ws These studies help in understanding the conformational interconversion pathways, such as the transition between chair and twist forms. acs.org The calculations provide detailed geometric parameters and energy differences between these structures.

Detailed Research Findings

Computational studies on this compound and its derivatives have yielded specific data on its molecular geometry and conformational energetics. For instance, the conformational analysis of 5,5-dimethyl-1,2,3-trithiacyclohexane revealed the relative stabilities of its chair and twist conformers. acs.org Such studies provide a quantitative basis for understanding the influence of the trisulfide group on the heterocyclic ring's structure. The energy differences between conformers and the transition state energies for their interconversion are critical for describing the molecule's dynamic behavior.

The following tables summarize key data obtained from computational studies.

Computed Geometrical Parameters for this compound Conformers

This table presents theoretical data on the bond lengths and angles for the most stable conformers of this compound, as determined by computational methods.

| Parameter | Chair Conformer | Twist Conformer |

| Bond Lengths (Å) | ||

| S-S | 2.05 - 2.06 | 2.04 - 2.07 |

| C-S | 1.83 - 1.84 | 1.82 - 1.85 |

| Bond Angles (º) | ||

| C-S-S | 98.0 - 99.0 | 97.0 - 100.0 |

| S-C-S | 113.0 - 114.0 | 112.0 - 115.0 |

| Torsional Angles (º) | ||

| S-S-S-C | 55.0 - 56.0 | Varies |

| C-S-S-C | 95.0 - 96.0 | Varies |

Note: The values represent typical ranges found in computational literature. Exact values depend on the level of theory and basis set used.

Calculated Relative Energies of this compound Conformers

This table shows the relative energies of different conformations of this compound, highlighting their thermodynamic stability.

| Conformer / Transition State | Computational Method | Relative Energy (kcal/mol) |

| Chair | Ab initio / DFT | 0.0 (Reference) |

| Twist | Ab initio / DFT | 4.0 - 6.0 |

| Chair-to-Twist Transition State | Ab initio / DFT | 8.0 - 10.0 |

Note: Energies are relative to the most stable chair conformation. The data is indicative of findings from sources like Freeman & Cha (2004). acs.org

These theoretical approaches are fundamental in analyzing the complex stereoelectronic effects within the trisulfide linkage, such as the repulsion between lone pairs on adjacent sulfur atoms, which significantly influences the molecule's preferred geometry and reactivity.

Applications of 1,2,3 Trithiane in Contemporary Chemical Research

Utilization as a Specialized Building Block in Organic Synthesis

In the realm of organic synthesis, 1,2,3-trithiane and its isomer, 1,3,5-trithiane (B122704), are valued as synthons that provide access to complex molecular architectures, particularly those containing sulfur. ontosight.aiwikipedia.org They offer a stable means of introducing otherwise reactive functional groups.

Precursor for Complex Organosulfur Heterocycles

The trithiane ring system serves as a foundational scaffold for the synthesis of other intricate organosulfur heterocycles. For instance, research has demonstrated that substituted 1,3,5-trithianes can be converted into 3,5-disubstituted 1,2,4-trithiolanes. This transformation proceeds under mild conditions through a reaction with sulfur monochloride followed by treatment with sodium sulfide (B99878). unifi.it This method provides an alternative route to these five-membered polysulfurated rings, which are themselves of interest for their biological and organoleptic properties. unifi.it

Furthermore, derivatives of this compound are found in bioactive compounds and have been the targets of synthesis. An example is Thiocyclam, an insecticidal agent, which is a this compound bearing a dimethylamino group at the 5-position. nih.govnih.gov The synthesis of such compounds underscores the utility of the trithiane core in constructing functionally complex molecules. google.com

Role as a Masked Aldehyde or Thioaldehyde Equivalent

A prominent application of the trithiane framework, particularly 1,3,5-trithiane, is its function as a "masked" equivalent of formaldehyde (B43269) or other aldehydes. wikipedia.orgchemeurope.com Thioaldehydes are typically highly reactive and prone to rapid polymerization or trimerization to form trithianes. wikipedia.org By using the stable trithiane ring, chemists can effectively handle and react a latent aldehyde.

The synthetic strategy involves the deprotonation of a C-H bond on the trithiane ring using a strong base, such as an organolithium reagent, to generate a nucleophilic carbanion. wikipedia.orgchemeurope.com This anion can then react with various electrophiles (e.g., alkyl halides) to form a substituted trithiane. chemeurope.com Subsequent hydrolysis of the trithiane ring, often under acidic conditions, cleaves the C-S bonds and liberates the corresponding aldehyde. chemeurope.comvulcanchem.com This methodology allows for the synthesis of aldehydes that might be difficult to prepare through other routes.

| Reaction Step | Description | General Transformation | Reference(s) |

| 1. Deprotonation | A strong base removes a proton from the trithiane ring to form a lithiated intermediate. | (CH₂S)₃ + RLi → (CH₂S)₂(CHLiS) + RH | chemeurope.com |

| 2. Alkylation | The lithiated intermediate reacts with an electrophile, such as an alkyl bromide. | (CH₂S)₂(CHLiS) + R'Br → (CH₂S)₂(CHR'S) + LiBr | chemeurope.com |

| 3. Unmasking | Hydrolysis of the substituted trithiane reveals the aldehyde functional group. | (CH₂S)₂(CHR'S) + H₂O → R'CHO | chemeurope.com |

Integration in Materials Science and Polymer Chemistry

The sulfur-rich nature of this compound lends itself to applications in materials science, where it can be incorporated into polymers to impart unique properties or used to create functional materials with specific binding capabilities. solubilityofthings.comontosight.ai

Monomeric or Cross-linking Agent in Polymer Design

This compound and its derivatives are effective monomers in ring-opening polymerization (ROP) to produce sulfur-containing polymers. capes.gov.brdigitellinc.com The strain in the six-membered ring, combined with the reactivity of the trisulfide bond, facilitates polymerization to form poly(trithiolanes) or other polysulfides. digitellinc.comgoogle.com These polymers are of interest from a sustainability perspective, as some poly(trithiolanes) can be depolymerized to regenerate the monomer. digitellinc.com

The resulting polymers, with a high sulfur content in their backbone, are hypothesized to possess distinct thermal and mechanical properties compared to their carbon-based counterparts. digitellinc.com Additionally, trithiane derivatives, such as tris(allyl)trithiane, which contain polymerizable allyl groups, can be used as monomers or cross-linking agents to create polymer networks with enhanced durability and performance. ontosight.aimedcraveonline.com Cross-linking is a crucial process for improving the thermal stability, mechanical strength, and chemical resistance of polymers. medcraveonline.comgantrade.com

| Monomer/Agent | Polymerization Type | Resulting Polymer/Material | Potential Application | Reference(s) |

| 1,2,3-Trithiolane (analogue) | Ring-Opening Polymerization | Poly(trithiolane) | Sustainable/recyclable materials | digitellinc.com |

| Tris(allyl)trithiane | Free Radical Polymerization | Cross-linked polymer network | Adhesives, coatings | ontosight.ai |

| Trithiane | Ring-Opening Polymerization | Polythioacetal | General polysulfide polymers | google.com |

Development of Functional Materials (e.g., Adsorbents)

The affinity of sulfur for heavy metals has been exploited by using 1,3,5-trithiane to create functional materials for environmental remediation. Researchers have successfully developed an effective adsorbent for mercury ions (Hg²⁺) by physically modifying mesoporous silica (B1680970) (SBA-15) with 1,3,5-trithiane. nih.govresearchgate.net

The trithiane ligand, with its multiple sulfur atoms, demonstrates a strong interaction with mercury ions. nih.gov When supported on the high-surface-area SBA-15, the resulting material shows a significantly enhanced capability for removing Hg²⁺ from aqueous solutions compared to the unmodified silica. nih.gov Studies have shown that the modification ratio of trithiane to SBA-15 is a critical parameter for maximizing the adsorption efficiency. nih.gov This application highlights the potential of trithiane-based materials in the development of selective adsorbents for toxic metal pollutants.

Catalysis and Photoinitiation Systems

Beyond its role as a structural component, the trithiane ring can participate directly in chemical transformations as part of catalytic or photoinitiated systems.

Research has demonstrated the first homogeneous catalytic application of 1,3,5-trithiane as a sulfur source in palladium-catalyzed thioetherification reactions. researchgate.net This process allows for the formation of aryl and alkenyl thioethers from the corresponding iodides, with the trithiane serving as the sulfur donor in the presence of a palladium-xantphos catalyst system. researchgate.net

Role in Photoinduced Polymerization Mechanisms

The role of this compound in photoinduced polymerization is not extensively documented, with most research focusing on its isomer, 1,3,5-trithiane, and its derivatives as effective co-initiators. These studies provide a mechanistic framework that could be applicable to this compound.

Photoinduced polymerization is a chain reaction where a photoinitiator absorbs light to generate reactive species—radicals or cations—that initiate the polymerization of monomers. wiley-vch.de In many systems, a co-initiator is used to enhance the efficiency of this process. Derivatives of 1,3,5-trithiane have been shown to act as efficient co-initiators in polymerizations induced by the photoinitiator benzophenone (B1666685) (BP). researchgate.netacs.org The mechanism involves the quenching of the excited triplet state of benzophenone by the trithiane derivative. researchgate.net This interaction can proceed via electron transfer, leading to the formation of a radical cation from the trithiane and a ketyl radical from the benzophenone, both of which can initiate polymerization. researchgate.netresearchgate.net

The efficiency of polymerization, however, does not always correlate directly with the efficiency of radical formation, suggesting that other factors, such as the hydrogen-donating ability of the co-initiator and the reactivity of the resulting radicals, play a significant role. researchgate.netacs.org Studies involving the photolysis of 1,3,5-trithiane derivatives have shown that the C-S bond can undergo either homolytic or heterolytic cleavage, leading to various radical or ionic species that can influence the polymerization process. researchgate.net

More recently, electrochemical methods have been explored for the polymerization of cyclic trisulfide monomers. Electrochemical reduction can trigger a ring-opening polymerization of these monomers, offering an alternative to traditional thermal or photopolymerization methods and expanding the potential of sulfur-rich polymers. researchgate.net

| Co-initiator System | Process | Mechanism | Research Focus |

| Benzophenone / 1,3,5-Trithiane Derivatives | Photoinduced Radical Polymerization | Quenching of excited benzophenone triplet state by trithiane, followed by electron transfer to form initiating radicals. researchgate.netresearchgate.net | Investigating the efficiency of various trithiane derivatives as co-initiators and the kinetics of radical formation. acs.org |

| Cyclic Trisulfide Monomers | Electrochemical Polymerization | Electrochemically initiated ring-opening polymerization of the cyclic trisulfide. researchgate.net | Developing new methods for creating sulfur-rich polymers under mild conditions. researchgate.net |

Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry, which focuses on non-covalent interactions between molecules, offers a promising area for the application of the this compound scaffold. wikipedia.org Its unique geometry and the presence of polarizable sulfur atoms make it a candidate for designing molecular hosts and recognition motifs.

Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule. While specific studies on this compound as a host are sparse, research on the broader trithiane class demonstrates their potential. A modular synthetic approach has been developed for novel photolabile molecular hosts based on dithiane and trithiane structures. acs.org These systems can be functionalized with recognition elements to bind guest molecules. acs.org

For example, ruthenium(II) complexes incorporating the 1,4,7-trithiacyclononane (B1209871) ( nih.govaneS₃) macrocycle have been shown to form distinct host-guest complexes. In one case, two dimethyl sulfoxide (B87167) (Me₂SO) guest molecules interact with the cavities of the coordinated trithia macrocycles, held in place by hydrogen bonding. rsc.org This illustrates how the conformation of a coordinated trithiane ring can create specific binding pockets for small molecule guests. Although these examples utilize the 1,4,7- and 1,3,5-isomers, they provide a blueprint for how the this compound ring could be incorporated into larger macrocyclic structures to achieve selective guest binding.

Molecular recognition is the specific binding of a guest to a complementary host. Trithiane-based structures have been incorporated into molecular receptors designed to recognize and bind specific molecules through non-covalent interactions. A notable strategy involves creating photolabile molecular hosts where the trithiane unit is part of a larger system equipped with molecular recognition elements, such as those capable of hydrogen bonding. acs.org

These hosts have been designed to recognize biologically relevant molecules like ureas and barbiturates. acs.orgnih.gov In one design, a trithiane-based macrocycle incorporates an isophthaloyl bis-aminopyridine motif, which provides a network of hydrogen bonds for docking a barbiturate (B1230296) guest. nih.gov The binding event brings a sensitizer (B1316253) into close proximity with the photolabile trithiane latch, allowing for conditional photofragmentation, where the guest can be released upon irradiation. nih.gov

Biochemical Relevance and Natural Product Chemistry (Mechanistic Focus)

This compound and its derivatives are found in nature, particularly in certain plants known for their distinctive flavors and biological activities. Their presence points to specific biochemical pathways involving cyclic polysulfides.

Naturally occurring cyclic polysulfides are significant components of various plants, including those from the Allium genus (onions, garlic) and other species like the stinky bean (Parkia speciosa). foodb.canih.govresearchgate.net this compound itself has been identified in garden onions (Allium cepa) and Welsh onions (Allium fistulosum). foodb.ca Furthermore, derivatives such as this compound-5-carboxylic acid have been isolated from asparagus shoots, and 5-methylthio-1,2,3-trithiane has been found in the green alga Chara globularis. mundialsiglo21.comnaturalproducts.net

The biosynthesis of these compounds is believed to start from S-alk(en)yl-L-cysteine-sulfoxides (ACSOs), such as alliin (B105686) in garlic. nih.govfrontiersin.org When the plant tissue is damaged, the enzyme alliinase is released from the vacuole and comes into contact with the ACSOs in the cytoplasm. nih.govresearchgate.net This enzymatic reaction produces highly reactive and unstable sulfenic acids. frontiersin.org These intermediates then undergo a series of non-enzymatic condensation and rearrangement reactions to form a complex mixture of organosulfur compounds, including thiosulfinates, disulfides, and various cyclic polysulfides like this compound. nih.govresearchgate.net The specific compounds formed depend on factors like the precursor ACSOs and the reaction conditions. nih.gov

| Natural Product | Source Organism(s) | Reference(s) |

| This compound | Allium cepa (Garden Onion), Allium fistulosum (Welsh Onion) | foodb.ca |

| This compound-5-carboxylic acid | Asparagus shoots | mundialsiglo21.comnaturalproducts.net |

| 5-Methylthio-1,2,3-trithiane | Chara globularis (Green alga) | mundialsiglo21.com |

| Lenthionine (1,2,3,5,6-Pentathiepane) | Lentinus edodes (Shiitake mushroom), Parkia speciosa (Stinky bean) | researchgate.netmundialsiglo21.com |

Isolation and Characterization from Natural Sources

The compound this compound, a saturated six-membered ring containing a trisulfide linkage, is a relatively rare structural motif in nature but has been identified in a variety of organisms, from plants and marine invertebrates to microorganisms. nih.govresearchgate.nettandfonline.com Its isolation from these natural sources involves sophisticated extraction and purification techniques, and its structure is typically confirmed through comprehensive spectroscopic analysis. The discovery of this compound and its derivatives in natural products is significant, as these compounds often exhibit notable biological activities. acs.orgnih.gov

Isolation from Marine Organisms

Marine invertebrates, particularly ascidians (tunicates), have been a notable source of this compound-containing natural products.

Ascidians: An early report identified a biologically active this compound derivative from the New Zealand ascidian Aplidium sp. D. acs.org Later research on another New Zealand ascidian, Hypsistozoa fasmeriana, also reported the presence of this compound. researchgate.net Enantiomeric forms of this compound-containing alkaloids have also been isolated from New Zealand ascidians, highlighting the stereochemical diversity of these natural products. acs.org The general isolation procedure from marine organisms involves initial extraction of the organism's tissues, often using organic solvents, followed by chromatographic separation to purify the target compounds.

Algae: While the parent compound is less commonly reported, derivatives have been noted. For instance, 5-methylthio-1,2,3-trithiane was identified in green algae. uu.nl Other related cyclic polysulfides, such as oxo-trithiolanes, have been isolated from the marine alga Chondria californica. unifi.it The extraction of active compounds from algae typically involves soaking the dried algal material in solvents like methanol (B129727) or ethyl acetate (B1210297), followed by filtration and concentration. plos.orgnih.govphytojournal.com Purification is then achieved through techniques like column chromatography. phytojournal.com

Isolation from Terrestrial and Microbial Sources

This compound has also been found in terrestrial plants and as a key structural component in complex metabolites from fungi and bacteria.

Plants: The compound has been reported in the plant Mansoa alliacea. nih.gov While other cyclic polysulfides like 1,3,5-trithiane and 1,2,4-trithiolane (B1207055) are more commonly associated with the characteristic odor of plants like the stinky bean (Parkia speciosa), the study of these plants provides a general methodology for isolating volatile sulfur compounds. nih.govfrontiersin.orgnih.gov These methods often include hydrodistillation or solvent extraction of the seeds or other plant parts, followed by gas chromatography-mass spectrometry (GC-MS) for identification. nih.gov

Fungi and Bacteria: More complex molecules incorporating the this compound ring have been isolated from microorganisms. Neogrisemycin, a trisulfide-bridged angucycline, was isolated from a recombinant Streptomyces albus strain. nih.gov The isolation process for microbial products often begins with large-scale fermentation, followed by extraction of the culture filtrate with a solvent like ethyl acetate. uu.nl The crude extract is then subjected to purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure compound. uu.nl

Characterization Techniques

Once an extract is purified, the definitive identification of this compound and its derivatives relies on a combination of modern spectroscopic methods.

Mass Spectrometry (MS): This technique is crucial for determining the molecular weight of the isolated compound and provides initial structural clues through its fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. uu.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to map the connectivity of atoms within the molecule and determine its stereochemistry. nih.govuu.nl

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unequivocal proof of the structure and absolute configuration. nih.gov

The research findings on the isolation and characterization of this compound from various natural sources are summarized in the table below.

Interactive Data Table: Natural Sources and Characterization of this compound

| Natural Source | Compound/Derivative | General Isolation Method | Characterization Methods |

| Mansoa alliacea (Plant) | This compound | Solvent Extraction, Chromatography | Not specified in detail |

| Hypsistozoa fasmeriana (Ascidian) | This compound | Solvent Extraction, Chromatography | Not specified in detail |

| Aplidium sp. D (Ascidian) | This compound derivative | Solvent Extraction, Chromatography | Not specified in detail |

| Green Algae | 5-methylthio-1,2,3-trithiane | Solvent Extraction, Chromatography | GC-MS |

| Streptomyces albus (Bacterium) | Neogrisemycin (contains this compound ring) | Fermentation, Ethyl Acetate Extraction, Preparative HPLC | MS, NMR, X-ray Crystallography |

| Fusarium proliferatum (Fungus) | General bioactive compounds | Fermentation, Ethyl Acetate Extraction, Preparative HPLC | MS, NMR |

Future Research Directions and Emerging Avenues for 1,2,3 Trithiane Chemistry

Development of Sustainable Synthetic Routes

The synthesis of 1,2,3-trithiane and its derivatives is crucial for unlocking their full potential. Existing methods, such as the reaction of sodium polysulfide with 1,3-dibromopropane (B121459) or the condensation of methanethiol (B179389) with sulfur ontosight.ai, ontosight.ai, nih.gov, provide a starting point. However, future research should prioritize the development of more sustainable and environmentally benign synthetic pathways.

Emerging research directions in this area include:

Green Solvents and Reagents: Investigating the use of bio-based or recyclable solvents, such as glycerol (B35011) or water, analogous to advancements in 1,2,3-triazole synthesis consensus.app, could significantly reduce the environmental footprint of this compound production. Exploring milder, less toxic reagents and minimizing waste generation through atom-economical processes will be paramount.

Catalytic Approaches: Developing efficient catalytic systems, potentially employing heterogeneous or organocatalysts, could enable lower reaction temperatures, reduced reaction times, and improved selectivity, thereby enhancing the sustainability of synthetic procedures.

Flow Chemistry and Process Intensification: Adapting existing synthetic routes to continuous flow processes could offer better control over reaction parameters, improved safety, and enhanced scalability, contributing to more efficient and sustainable manufacturing.

Exploration of Novel Reactivity and Unprecedented Transformations

The inherent reactivity of the sulfur atoms and the cyclic structure of this compound present fertile ground for discovering new chemical transformations. While its role as a masked source of formaldehyde (B43269) and its potential for ring-opening reactions are known ontosight.ai, wikipedia.org, tandfonline.com, further exploration is warranted.

Future research could focus on:

Selective Sulfur Functionalization: Investigating selective oxidation, reduction, or coordination reactions at the sulfur centers to generate novel sulfur-containing functionalities and derivatives with tailored properties.

Photochemical and Electrochemical Reactivity: Exploring the behavior of this compound under photochemical or electrochemical conditions could reveal unique reaction pathways and lead to new synthetic methodologies or applications in energy conversion. Studies on related trithianes have indicated photosensitivity researchgate.net.

Stereoselective Transformations: Developing synthetic strategies that control the stereochemistry of reactions involving this compound, particularly for substituted derivatives, could lead to enantiomerically pure compounds with specific biological or material properties.

Advanced Computational Design and Predictive Modeling

The application of computational chemistry and predictive modeling offers a powerful avenue for understanding and designing new this compound-based molecules and materials. Computational studies on related sulfur heterocycles researchgate.net, acs.org, researchgate.net, acs.org have provided insights into conformational analysis and reaction mechanisms, which can be extrapolated to this compound.

Emerging research directions include:

Conformational Analysis and Stability Prediction: Employing advanced quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, to thoroughly investigate the conformational landscape of this compound and its derivatives. This can help predict their stability, reactivity, and potential interactions in various environments figshare.com, researchgate.net, acs.org.

Reaction Mechanism Elucidation: Utilizing computational tools to model reaction pathways and transition states can accelerate the discovery of novel transformations and optimize existing synthetic routes.

Structure-Property Relationship Modeling: Developing predictive models based on quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR) to correlate structural modifications with desired properties, guiding the design of new compounds for specific applications in materials science, pharmaceuticals, or catalysis.

Integration into Nanomaterials and Advanced Functional Devices

The unique chemical structure and the presence of sulfur atoms in this compound suggest potential for its integration into nanomaterials and advanced functional devices. While direct research in this specific area for this compound is limited, general advancements in nanotechnology provide a framework for future exploration wikipedia.org, rsc.org, consensus.app, uni.lu, google.com.

Potential research avenues include:

Polymer and Composite Development: Incorporating this compound units into polymer backbones or side chains could yield novel materials with unique electronic, optical, or mechanical properties, potentially useful in organic electronics or sensing applications.

Surface Functionalization: Utilizing this compound for surface modification of nanoparticles or substrates could introduce specific chemical functionalities, enabling targeted interactions or improved performance in sensing, catalysis, or biomaterial applications.

Component in Electronic or Photonic Devices: The sulfur-rich nature of this compound might lend itself to applications in organic semiconductors, charge-transport layers, or as components in light-emitting or sensing devices, provided its electronic and optical properties are thoroughly investigated.

Expanding Applications in Supramolecular Assemblies and Catalysis

The sulfur atoms within the this compound ring offer potential coordination sites, suggesting roles in supramolecular chemistry and catalysis. Furthermore, its reported biological activities tandfonline.com, ontosight.ai hint at applications beyond traditional organic synthesis.

Future research could explore:

Ligand Design for Catalysis: Investigating this compound and its derivatives as ligands for transition metal catalysts. The sulfur atoms could provide unique coordination environments, influencing catalytic activity and selectivity in various organic transformations.

Supramolecular Architectures: Utilizing this compound as a building block in the construction of supramolecular assemblies, such as metal-organic frameworks (MOFs) or host-guest complexes, leveraging the directional bonding capabilities of sulfur.

Biologically Inspired Applications: Further exploring the antimicrobial or other biological activities of this compound derivatives tandfonline.com, ontosight.ai could lead to the development of new pharmaceutical agents or agrochemicals. Understanding structure-activity relationships would be key to optimizing these applications.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1,2,3-Trithiane, and how can their efficiency be optimized?

- Methodological Answer : The polymerization of this compound to high molecular weight polymers involves controlled sulfur insertion reactions under inert atmospheres. Optimizing reaction conditions (e.g., temperature, catalyst selection, and solvent polarity) is critical. For example, radical-initiated polymerization can yield structurally consistent products when monitored via gel permeation chromatography (GPC) .

Q. Which spectroscopic techniques are most effective in characterizing the structural integrity of this compound?

- Methodological Answer : Photoelectron spectroscopy (PES) is pivotal for analyzing ionization energies and electronic structures, as demonstrated in studies of this compound’s radical cation formation . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are also essential for confirming molecular conformation and purity.

Q. What key physical properties (e.g., melting point, solubility) influence the handling of this compound in laboratory settings?

- Methodological Answer : While direct data on this compound is limited, extrapolation from analogous cyclic polysulfides suggests low solubility in polar solvents and thermal stability up to 150°C. Experimental validation via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) is recommended to confirm these properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal decomposition data observed across studies of this compound?

- Methodological Answer : Discrepancies in decomposition profiles may arise from impurities or varying experimental conditions. A systematic approach includes:

- Conducting controlled thermal studies using TGA under inert vs. oxidative atmospheres.

- Cross-validating results with high-resolution mass spectrometry (HRMS) to identify decomposition byproducts.

- Applying statistical models to isolate variables causing data divergence .

Q. What mechanistic insights have been gained from studying the oxidative desulfuration of this compound to form dithiolane radical cations?

- Methodological Answer : Oxidative pathways involve sulfur-sulfur bond cleavage, as evidenced by PES data showing ionization energies of 8.36 eV for this compound. Mechanistic studies should employ time-resolved electron paramagnetic resonance (EPR) spectroscopy to track radical intermediates and density functional theory (DFT) calculations to model transition states .

Q. What computational strategies are recommended for modeling the conformational dynamics of this compound under varying thermodynamic conditions?

- Methodological Answer : Molecular dynamics (MD) simulations coupled with quantum mechanical (QM) methods can elucidate ring puckering and sulfur-sulfur bond flexibility. Parameterizing force fields using experimental crystallographic data (if available) enhances accuracy. Comparative analysis with 1,3,5-Trithiane analogs may provide additional insights .

Q. How should researchers design experiments to investigate the catalytic effects of metal ions on this compound’s reactivity?

- Methodological Answer :

- Screen transition metal salts (e.g., Fe³⁺, Cu²⁺) as catalysts in ring-opening or polymerization reactions.

- Monitor reaction kinetics via in situ Fourier-transform infrared (FTIR) spectroscopy.

- Use X-ray absorption spectroscopy (XAS) to probe metal-sulfur coordination geometries .

Guidelines for Crafting Research Questions

- Ensure Measurability : Align questions with quantifiable outcomes (e.g., reaction yields, spectroscopic peaks) to facilitate replication .

- Address Research Gaps : Justify questions by citing unresolved issues in literature, such as conflicting decomposition mechanisms or unexplored catalytic applications .

- Incorporate Multidisciplinary Methods : Combine synthetic chemistry with computational modeling and advanced spectroscopy to address complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。